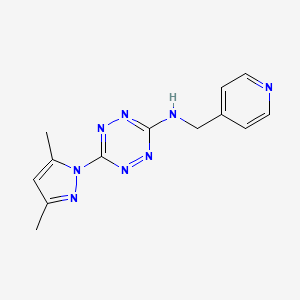

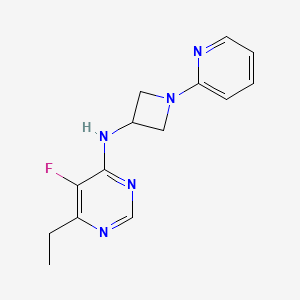

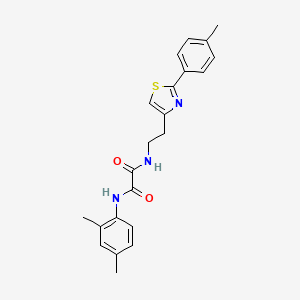

![molecular formula C11H9FN6 B2745457 N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-49-9](/img/structure/B2745457.png)

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a complex organic compound. It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, a fused ring system made up of pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of such compounds often involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Fluoroacylation and fluorobenzylation of certain compounds can lead to the formation of these pyrazolopyrimidines . Ring closure reactions with thiourea can also be used to synthesize these compounds .Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolopyrimidines, is characterized by a fused ring system made up of pyrazole and pyrimidine rings . The presence of fluorophenyl and diamine groups further characterizes this specific compound.Chemical Reactions Analysis

Nitration reactions are often used for the selective synthesis of novel, high-performing nitramine-based materials . Nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations were examined .Applications De Recherche Scientifique

Anticancer Properties

CDK2 Inhibition: CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle progression. Researchers have designed and synthesized pyrazolo[3,4-d]pyrimidinone analogs, including SMR000169293 derivatives. These compounds were evaluated against colorectal cancer (CRC) cells (HCT116) and hepatocellular carcinoma (HCC) cells (HepG2). Notably, derivatives bearing N5-2-(4-halophenyl) acetamide substituents demonstrated potent CDK2 inhibitory activity .

Breast Cancer Lethality: SMR000169293 showed lethality against breast cancer cell lines, particularly MDA-MB-468 .

Anti-Inflammatory Potential

Polysubstituted pyrimidines, including those with N5 substitutions, have been studied for their ability to suppress immune-induced nitric oxide (NO) production. SMR000169293 may contribute to anti-inflammatory strategies .

Cytotoxicity Against Cancer Cells

In a series of pyrazolo[3,4-d]pyrimidine compounds, SMR000169293 derivatives exhibited superior cytotoxic activity against breast cancer (MCF-7) and CRC (HCT-116) cells. Their IC50 values were in the range of 45–97 nM and 6–99 nM, respectively. While moderate activity was observed against liver cancer (HepG-2) cells, it still outperformed the standard drug sorafenib .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine might interact with its targets to suppress inflammatory responses.

Biochemical Pathways

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that the compound might affect the biochemical pathways involving these mediators.

Result of Action

Given its potential anti-inflammatory effects, it can be inferred that the compound might help in reducing inflammation at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJFQKYFLAEUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

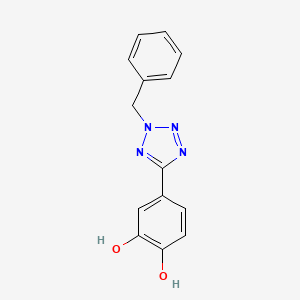

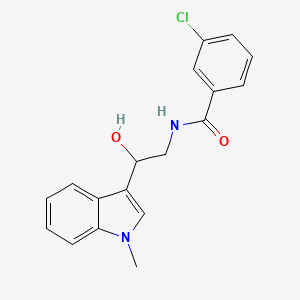

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

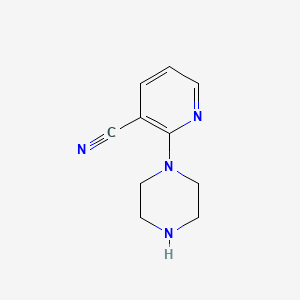

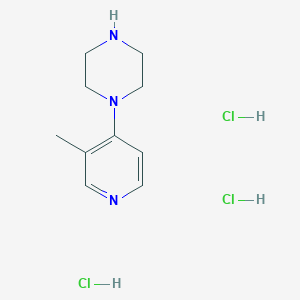

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

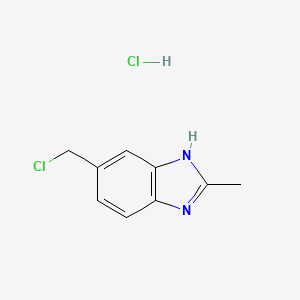

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)